N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a synthetic organic compound that features a furan ring, a naphthalene moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Preparation of the Naphthalen-1-yl Propylamine: This involves the reaction of naphthalene with a suitable alkylating agent followed by reduction to yield the desired amine.
Coupling Reaction: The final step involves the coupling of the two amines with oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to activate the hydroxyl group for substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines and reduced oxalamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide: Similar structure but with a thiophene ring instead of a naphthalene moiety.
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(phenyl)propyl)oxalamide: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is unique due to the presence of both a furan ring and a naphthalene moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(17-9-3-6-14-5-1-2-8-16(14)17)10-11-21-19(24)20(25)22-13-15-7-4-12-26-15/h1-9,12,18,23H,10-11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKNRKUSYCEECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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